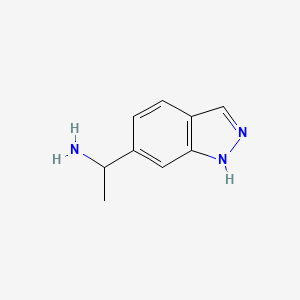
propane-2-sulfonyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propane-2-sulfonyl bromide is an organosulfur compound with the molecular formula C3H7BrO2S. It is a sulfonyl halide, specifically a sulfonyl bromide, which is characterized by the presence of a sulfonyl group (SO2) bonded to a bromine atom. This compound is used in various chemical reactions and has applications in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propane-2-sulfonyl bromide can be synthesized through several methods. One common method involves the reaction of propane-2-sulfonic acid with phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, this compound is produced by the bromination of propane-2-sulfonic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in the presence of a solvent like dichloromethane or chloroform, and the product is isolated through extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions
Propane-2-sulfonyl bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile such as an amine, alcohol, or thiol.
Reduction Reactions: It can be reduced to propane-2-sulfonyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to propane-2-sulfonic acid using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine (TEA) or pyridine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of sulfonamides, sulfonate esters, and sulfonothioates.
Reduction: Formation of propane-2-sulfonyl chloride.
Oxidation: Formation of propane-2-sulfonic acid.
Scientific Research Applications
Propane-2-sulfonyl bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent for introducing the sulfonyl group into organic molecules, which is important in the synthesis of pharmaceuticals and agrochemicals.
Biological Studies: It is used to modify biomolecules such as proteins and peptides by introducing sulfonyl groups, which can alter their properties and functions.
Medicinal Chemistry: It is used in the synthesis of sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties.
Industrial Applications: It is used in the production of surfactants, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of propane-2-sulfonyl bromide involves the formation of a sulfonyl cation (SO2+) intermediate, which is highly electrophilic. This intermediate can react with nucleophiles to form sulfonylated products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- Methane-sulfonyl bromide (CH3SO2Br)
- Ethane-sulfonyl bromide (C2H5SO2Br)
- Butane-2-sulfonyl bromide (C4H9SO2Br)
Uniqueness
Propane-2-sulfonyl bromide is unique due to its specific reactivity and the ability to introduce the sulfonyl group into organic molecules with high selectivity. Compared to methane-sulfonyl bromide and ethane-sulfonyl bromide, it offers a balance between reactivity and stability, making it a versatile reagent in organic synthesis.
Properties
CAS No. |
42738-13-6 |
|---|---|
Molecular Formula |
C3H7BrO2S |
Molecular Weight |
187.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



